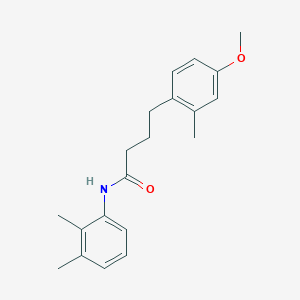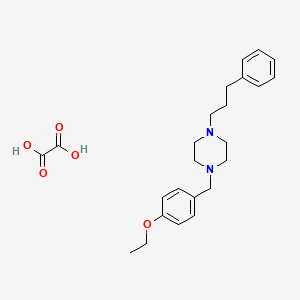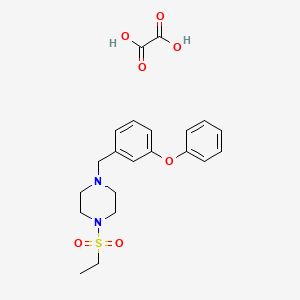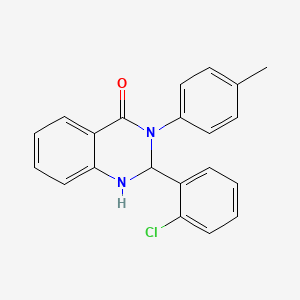
N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
説明
N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as DMBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. DMBA is an amide derivative of 4-hydroxytamoxifen, a well-known anti-cancer drug. DMBA has been found to exhibit anti-cancer properties in various in vitro and in vivo studies.
作用機序
The exact mechanism of action of N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is not fully understood. However, it is believed that N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to inhibit the activity of protein kinase C (PKC) and Akt, two enzymes that are known to play a role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide inhibits tumor growth by reducing angiogenesis, the process by which tumors develop new blood vessels to support their growth.
実験室実験の利点と制限
One advantage of N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide as a research tool is its ability to selectively target cancer cells while leaving normal cells unharmed. Another advantage is its relatively low toxicity compared to other anti-cancer drugs. However, one limitation of N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Another limitation is the lack of clinical data on N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide research. One direction is to further investigate its mechanism of action and identify other enzymes and pathways that may be targeted by N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. Another direction is to explore the potential of N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide as a therapeutic agent for various types of cancer. Additionally, future studies could investigate the effects of N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide on the immune system and its potential as an immunomodulatory agent. Finally, future research could focus on developing more efficient methods for synthesizing N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide and improving its solubility in aqueous solutions.
科学的研究の応用
N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide inhibits the growth of various cancer cells, including breast, prostate, and lung cancer cells. N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide inhibits tumor growth in animal models of breast and prostate cancer.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-7-5-9-19(16(14)3)21-20(22)10-6-8-17-11-12-18(23-4)13-15(17)2/h5,7,9,11-13H,6,8,10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAQHMYPWMBKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3939386.png)




![ethyl 4-{[(sec-butylamino)carbonothioyl]amino}benzoate](/img/structure/B3939421.png)
![2-[(3-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B3939427.png)
![N-(4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3939431.png)
![2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3939437.png)

![17-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3939458.png)
